molecular formula C20H32O4 B148677 prostaglandin A1 CAS No. 14152-28-4

prostaglandin A1

Cat. No. B148677
CAS RN: 14152-28-4
M. Wt: 336.5 g/mol
InChI Key: BGKHCLZFGPIKKU-LDDQNKHRSA-N
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Description

Prostaglandin A1 Description

This compound (PGA1) is a member of the prostaglandin family, which are lipid compounds with diverse hormone-like effects in animals. PGA1 has been studied for its actions on smooth muscle and its inactivation in the pulmonary and hepatic portal vascular beds. It has qualitatively similar actions to prostaglandin E1 on smooth muscle, with little activity on gastrointestinal, respiratory, and reproductive smooth muscle, but it is a potent depressor of systemic arterial blood pressure in various animals .

Synthesis Analysis

The metabolism of PGA1 involves its conversion to polar metabolites in human red blood cells, forming glutathione conjugates. This process can occur nonenzymatically or be catalyzed by enzymes such as glutathione S-transferases . Additionally, PGA1 can be measured in human blood using a specific radioimmunoassay, which indicates its presence and potential for biological activity in the circulatory system .

Molecular Structure Analysis

The molecular conformation of PGA1 has been determined by X-ray diffraction, revealing significant differences in the relative intramolecular side chain orientations compared to other prostaglandins like PGF1β. These differences are attributed to chemical and conformational changes in the cyclopentane moiety of PGA1 .

Chemical Reactions Analysis

PGA1 is a degradation product of prostaglandin E1 (PGE1), and its formation can be quantitatively determined by high-performance liquid chromatography (HPLC). The HPLC method can simultaneously determine PGA1 and its related compounds, providing insights into the kinetics of PGE1 degradation .

Physical and Chemical Properties Analysis

The physical and chemical properties of PGA1 are influenced by its metabolism in the body. In vivo studies have shown that PGA1 is metabolized by several organs, including the liver and kidneys, and possibly by intravascular pathways. The whole blood metabolic clearance rate of PGA1 has been determined, and its extraction by various organs has been quantified . Additionally, PGA1's neuroprotective effects in rat models of cerebral ischemia have been associated with the inhibition of nuclear factor-kappaB and the upregulation of peroxisome proliferator-activated receptor-gamma, suggesting that its biological activities are mediated through specific molecular pathways .

Scientific Research Applications

Neuroprotective Applications

Neuroprotective Effects in Ischemic Injury : Prostaglandin A1 (PGA1) has demonstrated neuroprotective potential in rodent models of focal cerebral ischemia. Administration of PGA1 significantly reduced infarction volume and ameliorated motor dysfunction post-brain ischemia, suggesting its role in protecting neurons from ischemic injury (Zhang et al., 2005). Further research indicated that PGA1's neuroprotective effects against ischemic injury might be associated with the inhibition of nuclear factor‐κB (NF‐κB) and the up-regulation of peroxisome proliferator‐activated receptor‐γ (PPAR‐γ) (Zhang et al., 2008).

Prostaglandin Synthesis and Pharmacological Applications

Insights into Prostaglandin Generation : Prostaglandins are derived from arachidonic acid and are known to sustain homeostatic functions and mediate pathogenic mechanisms, including inflammatory responses. The study of prostaglandins offers clinical relevance for conditions like atherosclerosis, vascular injury, and aortic aneurysm (Ricciotti & FitzGerald, 2011).

Clinical Application and Pharmacology : Prostaglandins have varied pharmacological effects and are involved in processes such as the regulation of blood pressure, and potentially, in the treatment of conditions like hypertension, peripheral vascular disease, and asthma (Karim & Hillier, 2012).

Synthetic Prostaglandin Synthesis : The synthesis of prostaglandin analogs like PGF2α has been a subject of interest due to their biological activities and complex molecular architectures. A concise synthesis of these compounds with high levels of control of stereochemistry has been reported, which could make prostaglandin-based drugs more affordable and facilitate the exploration of related chemical structures (Coulthard et al., 2012).

Prostaglandins in Biological Systems and Disease

Eicosanoid Biology : Prostaglandins and leukotrienes, derived from arachidonic acid, are involved in numerous homeostatic biological functions and inflammation. Insights into the mechanisms of inflammatory responses, pain, and fever have been derived from the study of eicosanoid biology (Funk, 2001).

Regulatory Roles in Health and Disease : Prostaglandins play regulatory roles in many physiological processes and an understanding of their basic science is valuable in anticipating the biological effects of these compounds in health and disease. However, under different physiological conditions, they can produce unexplained and sometimes paradoxical effects (Miller, 2006).

Mechanism of Action

Target of Action

Prostaglandins, including PGA1, primarily target G protein-coupled receptors on the cell surface . These receptors initiate intracellular signal transductions, including cyclic adenosine monophosphate (cAMP)- and calcium ion (Ca2+)-induced cascades .

Mode of Action

PGA1 is known to inhibit tumor growth, inflammation, virus replication, platelet aggregation, and excitotoxin-induced neuron apoptosis . It promotes vasodilation and inhibits platelet activation by blocking increases in intracellular calcium concentration and thromboxane A2 (TXA2) synthesis .

Biochemical Pathways

Arachidonic acid-derived prostaglandins, including PGA1, contribute to the development of inflammation as intercellular pro-inflammatory mediators . They also promote the excitability of the peripheral somatosensory system, contributing to pain exacerbation . Prostaglandins and their receptors play important roles in the occurrence and development of pulmonary arterial hypertension (PAH) through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .

Pharmacokinetics

While specific pharmacokinetic data for PGA1 is limited, prostaglandins in general are known to have a short half-life due to rapid metabolism and excretion . They are usually administered locally to ensure effective concentrations at the site of action while minimizing systemic side effects .

Result of Action

PGA1 has been shown to have neuroprotective effects in a rodent ischemic model . It also inhibits the activation of platelets, likely through blocking increases in intracellular calcium concentration and TXA2 synthesis . Furthermore, it has been found to have antimitotic and antiproliferative effects .

Action Environment

The action of PGA1 can be influenced by various environmental factors. For instance, the presence of inflammation can enhance the effects of PGA1, as prostaglandins contribute to the development of inflammation as intercellular pro-inflammatory mediators . Additionally, the local concentration of PGA1 can significantly impact its efficacy, which is why it is often administered locally .

Safety and Hazards

Prostaglandin A1 is toxic if swallowed and may damage fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKHCLZFGPIKKU-LDDQNKHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347314
Record name Prostaglandin A1
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Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin A1
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

14152-28-4
Record name PGA1
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Record name Prostaglandin A1
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Record name Prostaglandin A1
Source EPA DSSTox
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Record name 14152-28-4
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Record name PROSTAGLANDIN A1
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Record name Prostaglandin A1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002656
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Prostaglandin A1 (PGA1) exert its anti-inflammatory effects?

A1: this compound (PGA1) can enhance the expression of interleukin-10 (IL-10) in lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages. [] This synergistic effect is dependent on NF-κB activation and involves the mitogen-activated protein (MAP) kinases p38 and SAPK/JNK signaling pathways. [] Additionally, the peroxisome proliferator-activated receptor gamma (PPARγ) pathway may also play a role in PGA1's effects on IL-10 expression. []

Q2: What is the role of this compound (PGA1) in regulating tau phosphorylation?

A2: Research suggests that this compound (PGA1) can inhibit the phosphorylation of tau protein, a key player in Alzheimer's disease (AD) pathology. [] This effect is mediated by the activation of protein phosphatase 2A (PP2A), specifically its scaffold subunit A alpha (PPP2R1A). [] PGA1 directly binds to PPP2R1A at the cysteine 377 residue via a Michael addition mechanism, enhancing PP2A activity and leading to reduced tau phosphorylation. []

Q3: How does this compound (PGA1) interact with nuclear factor-κB (NF-κB) signaling?

A3: Studies show that this compound (PGA1) can inhibit NF-κB activation, a critical transcription factor involved in inflammatory responses. [] In rat models of focal cerebral ischemia, PGA1 blocked ischemia-induced increases in phospho-IKKα levels, reversed the decline in IκBα levels, and attenuated the nuclear translocation of NF-κB p65. [] This inhibition of NF-κB signaling contributes to PGA1's neuroprotective effects. [, ]

Q4: Can this compound (PGA1) induce heat shock protein (HSP) expression?

A4: Yes, this compound (PGA1) has been shown to induce the expression of heat shock proteins, particularly HSP70, in various cell types. [, , , , , , ] This induction of HSPs is thought to contribute to the antiviral and cytoprotective effects of PGA1. [, , , ]

Q5: What is the role of this compound (PGA1) in regulating the cell cycle?

A5: this compound (PGA1) has demonstrated antiproliferative effects by inducing cell cycle arrest in various cancer cell lines. [, ] In S-49 cyc− lymphoma cells, which lack adenylate cyclase activity, dimethyl this compound (dmPGA1) inhibited DNA synthesis and arrested cells at the G1/S phase transition. [] This arrest was reversible upon PGA1 removal, indicating a cytostatic rather than cytotoxic effect. []

Q6: What is the molecular formula and weight of this compound (PGA1)?

A6: this compound (PGA1) has a molecular formula of C20H32O5 and a molecular weight of 352.46 g/mol.

Q7: What are the in vitro and in vivo effects of this compound (PGA1) on tumor cells?

A7: this compound (PGA1) has demonstrated antitumor activity in various experimental models. In vitro studies show that PGA1 inhibits the growth of human melanoma colony-forming cells in a dose-dependent manner. [] Animal studies have also shown that PGA1 administration can suppress the growth of established human melanoma tumors in athymic nude mice. []

Q8: What evidence suggests the neuroprotective potential of this compound (PGA1)?

A8: Preclinical studies suggest that this compound (PGA1) may have neuroprotective effects. For instance, in rat models of permanent focal cerebral ischemia, PGA1 reduced infarct size, blocked NF-κB activation, and upregulated PPARγ expression. [] In vitro, PGA1 protected human dopaminergic SH-SY5Y cells from rotenone-induced apoptosis by inducing HSPs and blocking NF-κB nuclear translocation. []

Q9: What are the effects of this compound (PGA1) on renal function?

A9: Studies in conscious dogs revealed that the effects of this compound (PGA1) on renal function depend on sodium balance. [] In sodium-replete dogs, PGA1 increased glomerular filtration rate, renal blood flow, and sodium excretion. [] Conversely, in sodium-depleted dogs, PGA1 reduced glomerular filtration rate and sodium excretion while increasing plasma renin activity. [] These findings suggest a complex interplay between PGA1, sodium balance, and the renin-angiotensin system.

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